Ethyl diatrizoate is an iodinated contrast agent primarily used in medical imaging. It is a derivative of diatrizoic acid, known for its high radiopacity, which enhances the contrast of structures during radiographic procedures such as X-rays and computed tomography scans. This compound is particularly effective for visualizing the gastrointestinal tract, blood vessels, and other internal structures, making it invaluable in diagnostic imaging and various scientific research applications.
Ethyl diatrizoate is synthesized from diatrizoic acid through various chemical processes. The compound is commercially available and can be sourced from chemical suppliers specializing in laboratory reagents and contrast agents.
Ethyl diatrizoate falls under the category of radiopaque contrast media. Radiopaque agents are substances that do not allow X-rays or similar radiation to pass through, thus appearing white or light on radiographic images. This property makes ethyl diatrizoate crucial for enhancing the visibility of internal organs and structures during imaging procedures.
The synthesis of ethyl diatrizoate involves several steps, including the iodination of benzoic acid derivatives. The process typically includes:
The synthesis requires controlled temperatures and specific catalysts to ensure high yield and purity. For industrial production, large-scale reactors are utilized, allowing precise control over reaction conditions and minimizing impurities through crystallization and filtration techniques .
Ethyl diatrizoate has a complex molecular structure characterized by multiple iodine atoms attached to a benzene ring. The general formula can be represented as , indicating its composition includes carbon, hydrogen, iodine, nitrogen, and oxygen.
This structure contributes to its effectiveness as a contrast agent due to the high electron density provided by the iodine atoms.
Ethyl diatrizoate can undergo various chemical reactions:
Common reagents involved in these reactions include:
The products formed depend on specific reaction conditions and reagents used .
The mechanism of action for ethyl diatrizoate as a contrast agent involves its ability to absorb X-rays due to the presence of iodine atoms. When injected into the body, it enhances the contrast between different tissues during imaging procedures:
Data supporting its effectiveness show significant improvements in image quality for various diagnostic applications .
Relevant analyses indicate that ethyl diatrizoate maintains its properties under standard storage conditions but should be handled with care due to potential reactivity with strong oxidizers .
Ethyl diatrizoate has diverse applications across multiple fields:
Ethyl diatrizoate (chemical name: ethyl 3,5-bis(acetylamino)-2,4,6-triiodobenzoate) features a triiodinated benzene ring as its fundamental structural framework. The molecule positions three heavy iodine atoms (atomic number 53) at the 2, 4, and 6 positions, creating an electron-dense core essential for X-ray attenuation. At positions 3 and 5, acetamido groups (-NHCOCH₃) enhance hydrophilicity and influence molecular packing. The critical ethyl ester moiety at position 1 (-COOCH₂CH₃) differentiates it from conventional diatrizoate salts (e.g., sodium diatrizoate or meglumine diatrizoate), replacing the ionizable carboxylic acid group with a hydrophobic ester functionality [1] [7].
The molecular formula of ethyl diatrizoate is C₁₁H₁₁I₃N₂O₄, with a molecular weight of 637.93 g/mol. This molecular architecture yields several important physicochemical properties:
Table 1: Comparative Properties of Diatrizoate Derivatives
Property | Ethyl Diatrizoate | Sodium Diatrizoate | Meglumine Diatrizoate |
---|---|---|---|
Molecular Formula | C₁₁H₁₁I₃N₂O₄ | C₁₁H₈I₃N₂O₄Na | C₁₁H₈I₃N₂O₄·C₇H₁₇NO₅ |
Molecular Weight | 637.93 g/mol | 635.89 g/mol | 809.13 g/mol |
Iodine Content | 59.7% | 59.9% | 47.1% |
Water Solubility | <0.1 mg/mL | >600 mg/mL | >500 mg/mL |
Key Functional Group | Ethyl ester | Carboxylate salt | Carboxylate salt |
The spatial arrangement of iodine atoms creates optimal X-ray absorption characteristics, with K-shell binding energy at 33.2 keV—directly within the range of diagnostic X-ray energies (60-80 kVp). The planar configuration of the benzene ring allows dense molecular packing in crystalline form, contributing to the high radiopacity observed in nanocrystalline formulations. Unlike ionic diatrizoates that dissociate in solution, ethyl diatrizoate remains a intact molecule, eliminating concerns about osmolality-related effects that plague conventional ionic contrast agents [1] [5].
The development of ethyl diatrizoate represents an evolutionary step in the contrast agent timeline that began with inorganic iodide salts in the 1920s. Early ionic iodides demonstrated severe toxicity, leading to the development of organic triiodinated compounds starting with the introduction of diatrizoate in the mid-1950s. The original diatrizoic acid molecule was initially commercialized as sodium or meglumine salts (Hypaque, Renografin, Gastrografin), classified as high-osmolar contrast media (HOCM) with osmolality 5-8 times greater than plasma. These formulations revolutionized diagnostic radiology but carried significant adverse effects related to their hypertonicity [1] [5] [8].
The ethyl ester innovation emerged as a strategic response to limitations of conventional ionic agents. By esterifying the carboxylic acid group, chemists created a molecule with fundamentally different solution behavior. While early ionic diatrizoates were designed for water solubility, ethyl diatrizoate was engineered for controlled insolubility. This property made it particularly valuable for specialized applications where prolonged tissue coating or controlled release was desirable. Historical records show ethyl diatrizoate gained early adoption in hysterosalpingography and bronchography where its persistence provided enhanced imaging windows [3] [5].
The timeline of key developments includes:
Table 2: Evolution of Iodinated Contrast Media
Generation | Time Period | Representative Agents | Osmolality (mOsm/kg) |
---|---|---|---|
First (HOCM) | 1950-1970 | Sodium diatrizoate, Diatrizoate meglumine | 1500-2000 |
Low Osmolar (LOCM) | 1970-1990 | Iohexol, Iopamidol | 500-700 |
Iso-osmolar (IOCM) | 1990-Present | Iodixanol | 290 |
Nanocrystalline Forms | 2000-Present | Ethyl diatrizoate nanocrystals | N/A (suspension) |
The nanotechnology revolution in the early 2000s sparked renewed interest in ethyl diatrizoate. Its inherent crystallinity and hydrophobicity made it an ideal candidate for nanocrystal formulations. This historical progression demonstrates how strategic molecular modifications of established compounds can unlock new applications decades after their initial discovery [1] [6].
Ethyl diatrizoate has emerged as a model compound for nanocrystalline contrast agents due to its favorable crystalline properties and high iodine density. In nanocrystalline form, typically ranging from 100-400 nm, ethyl diatrizoate particles exhibit enhanced dissolution kinetics while maintaining prolonged vascular persistence. This combination addresses a fundamental limitation in contrast-enhanced imaging: achieving both immediate contrast enhancement and sustained imaging windows. The nanocrystals provide approximately 1.8 times greater contrast-to-noise ratio per unit iodine compared to conventional molecular agents at equivalent concentrations [2] [6].
The surface engineering of ethyl diatrizoate nanocrystals enables sophisticated functionality. Stabilizers such as polysorbate 80, poloxamer 188, or polyethylene glycol (PEG) chains can be adsorbed onto crystal surfaces, providing both colloidal stability and functional handles for further modification. The high surface area to volume ratio (typically 40-80 m²/g for 200 nm crystals) facilitates dense ligand conjugation. Research demonstrates that active targeting ligands including peptides, antibodies, or small molecules can be attached to achieve tissue-specific accumulation. For instance, folate-conjugated ethyl diatrizoate nanocrystals show 3.7-fold increased accumulation in folate receptor-positive tumors compared to non-targeted nanocrystals [6].
Key advantages in drug delivery systems include:
The freeze-drying compatibility of ethyl diatrizoate nanocrystals makes them particularly valuable for clinical applications. Studies demonstrate that cryoprotectants like trehalose preserve particle size distribution (PDI <0.2) after lyophilization and reconstitution. This enables formulation of stable powders that can be reconstituted immediately before administration, circumventing stability challenges associated with aqueous nanosuspensions. Accelerated stability testing shows minimal increase in mean particle size (<15%) after 6 months at 25°C when properly stabilized [2] [6].
In combination therapy approaches, ethyl diatrizoate nanocrystals serve dual diagnostic and therapeutic roles. The crystalline matrix can incorporate chemotherapeutic agents during antisolvent precipitation, creating theranostic hybrids. For example, paclitaxel-loaded ethyl diatrizoate nanocrystals demonstrate simultaneous tumor contrast enhancement and controlled drug release over 72 hours. This convergence of diagnostic and therapeutic functions represents the cutting edge of nanomedicine design, positioning ethyl diatrizoate at the forefront of contrast agent innovation [6].
Table 3: Ethyl Diatrizoate Nanocrystal Formulation Characteristics
Parameter | Typical Range | Significance |
---|---|---|
Particle Size | 100-400 nm | Avoids RES clearance; enables EPR effect |
Zeta Potential | -15 to -30 mV | Indicates colloidal stability |
Drug Loading | >95% (w/w) | Minimizes excipient burden |
Iodine Density | 2.4 g/cm³ | Higher attenuation than iodine solutions |
Stabilizer Content | 0.5-5% (w/w) | Maintains particle dispersion |
Reconstitution Time | <60 seconds | Clinical convenience |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7